Cas no 68296-27-5 (planinin)

planinin structure
planinin structure
Product Name:planinin
CAS-nummer:68296-27-5
MF:C21H22O6
MW:370.395786762238
CID:969883
PubChem ID:5320622
Update Time:2025-04-19

planinin Chemische en fysische eigenschappen

Naam en identificatie

    • planinin
    • Fargesin
    • (+)-Fargesin
    • [ "(+)-Fargesin" ]
    • (+)-Spinescin
    • "Rel-(7S7S8R8R)-methylpiperitol
    • 2'-methoxy4''-hydroxydemethoxykobusin
    • (+)-Demethoxyaschantin
    • (+)-methylxanthoxylol
    • (+)-Kobusin
    • (+)-methylpluviatilol
    • (-)-Methylpiperitol
    • Methylpiperitol
    • Kobusin
    • "(+)-methylpiperitol
    • CHEMBL2442732
    • MFCD07781423
    • SCHEMBL15273910
    • AS-55997
    • ( inverted exclamation markA)-Fargesin
    • 1H,3H-FURO(3,4-C)FURAN, 1.ALPHA.-(3,4-DIMETHOXYPHENYL)-3A.BETA.,4,6,6A.BETA.-TETRAHYDRO-4.BETA.-((3,4-METHYLENEDIOXY)PHENYL)-
    • AKOS025311589
    • s9285
    • DTXSID901317922
    • (+/-)-Fargesin
    • rel-5-[(1R,3aS,4S,6aS)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
    • rel-5-((1S,3aR,4R,6aR)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)benzo[d][1,3]dioxole
    • 5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • Q-100392
    • Methyl pluviatilol
    • CCG-268297
    • F1188
    • 31008-19-2
    • Demethoxyaschantin
    • Q27149865
    • 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
    • CHEBI:80822
    • AC-34865
    • C16957
    • 1,3-Benzodioxole, 5-(4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo(3,4-c)furan-1-yl)-, (1S-(1alpha,3aalpha,4beta,6aalpha))-
    • 2-(3',4'-Dimethoxyphenyl)-6-(3'',4''-methylenedioxyphenyl)-3,7-dioxabicyclo(3,3,0)octane
    • 68296-27-5
    • 5-[(3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • CS-0009736
    • DTXSID50987817
    • HY-N0719
    • Methylpiperitol;O-Methylpiperitol; Spinescin
    • CHEBI:175764
    • 5-[4-(3,4-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
    • 5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran-3-yl]-1,3-benzodioxole
    • Methylpluviatilol
    • FT-0775626
    • A919559
    • 5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • FT-0689386
    • 5-((3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-1,3-benzodioxole
    • Inchi: 1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m1/s1
    • InChI-sleutel: AWOGQCSIVCQXBT-LYDRAKHJSA-N
    • LACHT: O1C[C@H]2[C@@H](C3C=CC(=C(C=3)OC)OC)OC[C@H]2[C@@H]1C1=CC=C2C(=C1)OCO2

Berekende eigenschappen

  • Exacte massa: 370.14166
  • Monoisotopische massa: 370.14163842g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 515
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 55.4Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.3±0.1 g/cm3
  • Kookpunt: 506.4±50.0 °C at 760 mmHg
  • Vlampunt: 208.9±30.0 °C
  • PSA: 55.38
  • Dampfdruk: 0.0±1.3 mmHg at 25°C

planinin Beveiligingsinformatie

planinin Prijsmeer >>

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